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Compound of Interest

Compound Name: Ethyl isobutyl amine

Cat. No.: B1604902 Get Quote

The four isomers of butylamine—n-butylamine, sec-butylamine, isobutylamine, and tert-

butylamine—share the same molecular formula (C₄H₁₁N) and molecular weight (73.14 g/mol ),

presenting a classic analytical challenge. However, their distinct structural arrangements give

rise to unique spectroscopic signatures. This guide provides a detailed comparison of their

differentiation using mass spectrometry (MS), nuclear magnetic resonance (NMR)

spectroscopy, and infrared (IR) spectroscopy, complete with experimental data and protocols

for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary
The key to differentiating the butylamine isomers lies in the unique fragmentation patterns,

chemical shifts, and vibrational modes that arise from their distinct carbon skeletons. The

following tables summarize the quantitative spectroscopic data for each isomer.

Table 1: Mass Spectrometry Data (Electron Ionization)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful

tool for distinguishing the isomers based on their characteristic fragmentation patterns,

primarily through alpha-cleavage.
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Isomer
Molecular Ion (M⁺)
[m/z]

Base Peak [m/z]
Key Fragmentation
Pathway

n-Butylamine 73 30

α-cleavage of the

C₃H₇ radical to form

[CH₂=NH₂]⁺.[1][2]

sec-Butylamine 73 44

α-cleavage of the

C₂H₅ radical to form

[CH₃CH=NH₂]⁺.[1]

Isobutylamine 73 30

α-cleavage of the

C₃H₇ radical to form

[CH₂=NH₂]⁺.[1]

tert-Butylamine 73 58

α-cleavage of a CH₃

radical to form

[(CH₃)₂C=NH₂]⁺.[1][3]

Note: While both n-butylamine and isobutylamine produce a base peak at m/z 30, their overall

mass spectra exhibit subtle differences in the relative intensities of other fragment ions, which

can be used for differentiation with careful analysis.

Table 2: ¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within each isomer. The number of signals, their chemical shifts

(δ), and splitting patterns are unique to each structure.
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Isomer
¹H NMR (δ, ppm,
multiplicity)

¹³C NMR (δ, ppm)

n-Butylamine

~2.68 (t, 2H, -CH₂NH₂), ~1.43

(m, 2H, -CH₂-), ~1.33 (m, 2H, -

CH₂-), ~0.92 (t, 3H, -CH₃)[4]

~42.1 (-CH₂NH₂), ~36.5 (-

CH₂-), ~20.3 (-CH₂-), ~13.9 (-

CH₃)

sec-Butylamine

~2.7 (m, 1H, -CHNH₂), ~1.4

(m, 2H, -CH₂-), ~1.1 (d, 3H, -

CH₃), ~0.9 (t, 3H, -CH₃)[5]

~51.2 (-CHNH₂), ~32.0 (-

CH₂-), ~22.9 (-CH₃), ~10.5 (-

CH₃)

Isobutylamine

~2.5 (d, 2H, -CH₂NH₂), ~1.8

(m, 1H, -CH-), ~0.9 (d, 6H, 2x -

CH₃)

~48.9 (-CH₂NH₂), ~28.6 (-

CH-), ~20.8 (2x -CH₃)

tert-Butylamine
~1.2 (s, 9H, 3x -CH₃), ~1.1 (s,

2H, -NH₂)[6]

~50.4 (-C(CH₃)₃), ~32.7 (3x -

CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 3: Infrared (IR) Spectroscopy Data
All four butylamine isomers are primary amines and therefore exhibit two characteristic N-H

stretching bands. Differentiation using IR spectroscopy relies on the unique C-H stretching and

bending vibrations in the fingerprint region, which are influenced by the different alkyl

structures.
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Isomer
N-H Stretch
(cm⁻¹)

C-H Stretch
(cm⁻¹)

N-H Bend
(Scissoring)
(cm⁻¹)

Key
Fingerprint
Region
Features
(cm⁻¹)

n-Butylamine ~3370, ~3290[7] ~2960-2870 ~1620-1590

C-N stretch

~1250-1020, N-H

wag ~910-665[8]

sec-Butylamine ~3370, ~3290 ~2960-2870 ~1620-1590

C-N stretch

~1250-1020, N-H

wag ~910-665[8]

Isobutylamine ~3370, ~3290 ~2960-2870 ~1620-1590

C-N stretch

~1250-1020, N-H

wag ~910-665[8]

tert-Butylamine ~3360, ~3280 ~2960-2870 ~1620-1590

C-N stretch

~1250-1020, N-H

wag ~910-665[8]

Note: The IR spectra of the isomers are quite similar. The most reliable differentiation is

achieved by a careful comparison of the fingerprint region (below 1500 cm⁻¹), where the

unique skeletal vibrations of each isomer appear.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of butylamine isomers.

Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating the volatile isomers and obtaining their mass spectra for

identification.

Sample Preparation: Prepare a dilute solution of the butylamine isomer (e.g., 100 ppm) in a

suitable solvent such as methanol or dichloromethane.
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Instrumentation:

Gas Chromatograph: Equipped with a capillary column suitable for volatile amines (e.g., a

base-deactivated column like a DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature

of 250 °C.

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

Mass Spectrometer: Electron ionization (EI) source at 70 eV.

Mass Range: Scan from m/z 25 to 100.

Analysis: Inject 1 µL of the prepared sample. The retention times will differ slightly for each

isomer, and the mass spectrum of each eluting peak can be used for identification based on

the fragmentation patterns in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information.

Sample Preparation: Dissolve 5-10 mg of the butylamine isomer in approximately 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:

NMR Spectrometer: A 300 MHz or higher field strength instrument.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction). Calibrate the chemical shifts to the TMS signal. Analyze the number of signals,

chemical shifts, integrations, and multiplicities to determine the isomeric structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming the presence of the primary amine functional group and for

fingerprinting the isomers.

Sample Preparation (Neat Liquid):

Place one drop of the liquid butylamine sample between two salt plates (e.g., NaCl or

KBr).

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of

the sample directly on the ATR crystal.

Instrumentation:

FTIR Spectrometer: Capable of scanning the mid-IR region (4000-400 cm⁻¹).

Data Acquisition:

Collect a background spectrum of the clean, empty salt plates or ATR crystal.

Collect the sample spectrum.

Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

Analysis: The resulting spectrum should be background-corrected. Identify the characteristic

N-H and C-H stretching and bending vibrations. Compare the fingerprint region to reference

spectra for positive identification.

Workflow for Isomer Differentiation
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The following diagram illustrates a logical workflow for the spectroscopic differentiation of the

four butylamine isomers.

Workflow for Spectroscopic Differentiation of Butylamine Isomers

Initial Analysis

Mass Spectrum Interpretation

Confirmatory Analysis

Identification

Unknown Butylamine Isomer

GC-MS Analysis

Identify Base Peak

m/z 30

n-butylamine or
isobutylamine

m/z 44

sec-butylamine

m/z 58

tert-butylamine

1H and 13C NMR Spectroscopy

Distinguish n- vs iso- Confirm structure

sec-Butylamine

Confirm structure

tert-ButylamineFTIR Spectroscopy

Functional group confirmation

n-Butylamine Isobutylamine
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Click to download full resolution via product page

Caption: A logical workflow for the differentiation of butylamine isomers using spectroscopic

techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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